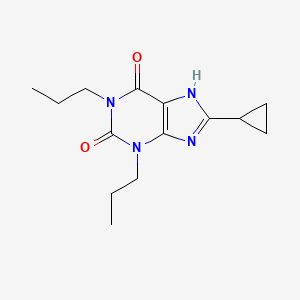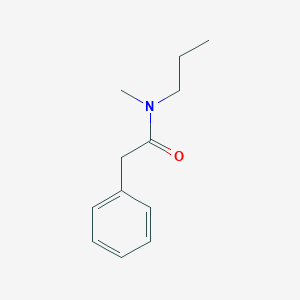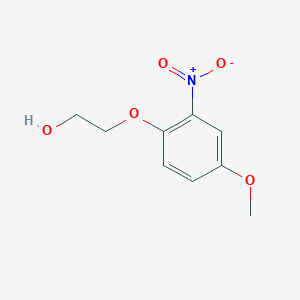
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with readily available purine derivatives.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides under basic conditions.
Dipropylation: The dipropyl groups are introduced via alkylation reactions, using propyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like crystallization, distillation, and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or nucleophiles like amines under basic conditions.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules like enzymes and nucleic acids. It serves as a model compound for understanding purine metabolism and function.
Medicine
Medically, purine derivatives are often investigated for their potential therapeutic effects. This compound may be explored for its activity against various diseases, including cancer and viral infections, due to its structural similarity to biologically active purines.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and dipropyl groups may enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness
8-Cyclopropyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its cyclopropyl and dipropyl substituents, which may confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
| 108653-60-7 | |
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
8-cyclopropyl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-3-7-17-12-10(15-11(16-12)9-5-6-9)13(19)18(8-4-2)14(17)20/h9H,3-8H2,1-2H3,(H,15,16) |
Clé InChI |
MQNGKZXCIMDJDW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)

![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)

![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
